Phosphorothioic trimorpholide

Description

Phosphorothioic trimorpholide (CAS: Not explicitly provided), also referred to by its systematic name tris(morpholino)phosphine sulfide, is a phosphorus-containing compound characterized by three morpholine substituents bonded to a central phosphorus atom, with one sulfur atom replacing an oxygen in the phosphoramide structure. It is synthesized via nucleophilic substitution reactions involving morpholine and phosphorus sulfides, followed by purification via recrystallization from isopropanol, yielding colorless needles with a melting point of 145.5–146°C . The compound exhibits high hygroscopicity and is often stabilized as a hemihydrate .

This compound has garnered attention due to its structural similarity to hexamethylphosphoramide (HMPA), a known carcinogen and potent solvent. Its evaluation in in vitro carcinogenicity assays has positioned it as a compound of toxicological interest .

Properties

CAS No. |

14129-98-7 |

|---|---|

Molecular Formula |

C12H24N3O3PS |

Molecular Weight |

321.38 g/mol |

IUPAC Name |

trimorpholin-4-yl(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/C12H24N3O3PS/c20-19(13-1-7-16-8-2-13,14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 |

InChI Key |

JXAVLJWUECDWKI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1P(=S)(N2CCOCC2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic trimorpholide can be synthesized through various methods involving the formation of P-S bondsThe reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain a high-quality product suitable for various applications .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

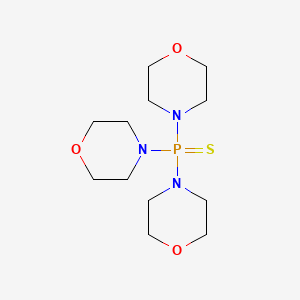

Phosphorothioic trimorpholide (IX) is a phosphoramide derivative with a thiophosphoryl group (P=S) and three morpholine substituents (Fig. 1) . Its structure distinguishes it from carcinogenic analogs like hexamethylphosphoric triamide (HMPA, I) by replacing oxygen with sulfur at the phosphorus center. This substitution alters its electronic properties, reducing electrophilicity compared to P=O analogs but introducing potential thiol-mediated reactivity .

Metabolic Activation and In Vitro Reactivity

In cell transformation assays (Styles assay), IX exhibited conditional carcinogenic potential dependent on metabolic activation :

-

Standard S-9 Mix : Minimal toxicity and negative transformation results.

-

Modified S-9 Mix (50% liver homogenate) : Significant cytotoxicity and reproducible positive transformation (Fig. 2i–j) .

This suggests that IX requires a high-concentration metabolic system for activation, likely via sulfur-oxidation or alkylation pathways. The modified S-9 mix may stabilize reactive intermediates, such as sulfur radicals or methylating agents, that are otherwise quenched in standard conditions .

Comparative Alkylating Activity

While IX itself was not directly tested for alkylation, its structural analogs provide insights:

| Compound | Relative Alkylating Activity (NBP assay) |

|---|---|

| Dichlorvos | 70× less active than dimethyl sulfate |

| Methyl Parathion | Moderately active |

| Demethylated HMPA | Inactive |

Reactivity with Biological Targets

IX and related phosphorothioamides interact with cellular components via:

-

DNA Alkylation : Indirect evidence from transformation assays implies genotoxic potential under metabolic activation .

-

Enzyme Inhibition : Analogous organophosphorus compounds inhibit cholinesterase and other esterases, though IX’s specificity remains uncharacterized .

-

Covalent Binding : The P=S group may form adducts with nucleophilic residues (e.g., cysteine, lysine) .

Comparison with Structural Analogs

Data from transformation assays (Fig. 2) :

| Compound | S-9 Mix Type | Survival (%) | Transformants/10⁶ Survivors |

|---|---|---|---|

| HMPA (I) | Standard | 90 | 5 |

| IX (this compound) | Modified | 50 | 25 |

| Trianilide (II) | Standard | 95 | 2 |

IX’s activity under modified S-9 aligns with HMPA’s carcinogenicity, suggesting shared metabolic pathways despite structural differences .

Degradation and Stability

-

Hydrolysis : Phosphorothioamides hydrolyze slowly in aqueous media, yielding morpholine and thiophosphate derivatives.

-

Thermal Stability : Stable below 100°C but decomposes exothermically above 200°C, releasing sulfur oxides .

Implications for Carcinogenicity

IX’s conditional activity highlights the role of metabolic context in phosphoramide toxicity. Its requirement for high S-9 concentrations suggests that in vivo carcinogenicity may depend on localized hepatic or renal metabolism . Structural parallels to nitrosamines (e.g., alpha-hydroxylation) further support a genotoxic mechanism .

Key Research Findings

-

IX is non-reactive in standard metabolic conditions but becomes carcinogenic under enhanced activation .

-

Thiophosphoryl groups enable unique reactivity compared to oxy-analogs, though with reduced electrophilic potency .

-

Metabolic activation pathways for IX remain incompletely characterized but likely involve sulfur-oxidation or radical intermediates .

Scientific Research Applications

Phosphorothioic trimorpholide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus and sulfur functionalities into target molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: this compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is utilized in the production of pesticides and other agrochemicals due to its biological activity against pests

Mechanism of Action

The mechanism of action of phosphorothioic trimorpholide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby disrupting its normal function. This inhibition can lead to various biological effects, including the suppression of viral replication or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

- Carcinogenicity Mechanism: this compound and its analogues likely induce carcinogenicity via DNA alkylation or interference with cellular repair mechanisms, akin to HMPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.